Pentasiloxane, dodecaethoxy-

Description

Pentasiloxane, dodecamethyl- (C₁₂H₃₆O₄Si₅, molecular weight 384.84 g/mol) is a linear organosiloxane compound characterized by a backbone of five silicon atoms linked by oxygen, with twelve methyl groups attached . It is a colorless, transparent liquid with applications spanning antimicrobial agents, cosmetics (emollient, solvent), and materials science due to its thermal stability and hydrophobic properties . Its structure enables high flexibility and low surface tension, making it valuable in formulations requiring controlled evaporation profiles . Notably, it is synthesized via hydrolysis and condensation of methylchlorosilanes, achieving ≥95% purity in commercial grades .

Properties

CAS No. |

4935-68-6 |

|---|---|

Molecular Formula |

C24H60O16Si5 |

Molecular Weight |

745.1 g/mol |

IUPAC Name |

bis[diethoxy(triethoxysilyloxy)silyl] diethyl silicate |

InChI |

InChI=1S/C24H60O16Si5/c1-13-25-41(26-14-2,27-15-3)37-43(31-19-7,32-20-8)39-45(35-23-11,36-24-12)40-44(33-21-9,34-22-10)38-42(28-16-4,29-17-5)30-18-6/h13-24H2,1-12H3 |

InChI Key |

XGNHNODGNBXORF-UHFFFAOYSA-N |

SMILES |

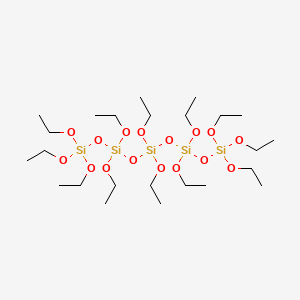

CCO[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)OCC |

Canonical SMILES |

CCO[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)OCC |

Other CAS No. |

4935-68-6 |

Origin of Product |

United States |

Scientific Research Applications

Pentasiloxane, dodecaethoxy- is a siloxane compound with various applications in scientific research and industry. This article provides a detailed overview of its applications, supported by data tables and case studies.

Biomedical Applications

Pentasiloxane, dodecaethoxy- has shown promise in biomedical fields, particularly in drug delivery systems and tissue engineering. Its biocompatibility allows for the development of scaffolds that support cell growth and differentiation.

Case Study: Drug Delivery Systems

Research has demonstrated that pentasiloxane-based carriers can enhance the solubility and bioavailability of poorly soluble drugs. A study published in the Journal of Controlled Release explored its use in delivering anticancer drugs, showing improved therapeutic efficacy compared to conventional methods .

Material Science

In material science, pentasiloxane is utilized to create advanced polymers and coatings. Its incorporation into silicone elastomers enhances their mechanical properties and thermal resistance.

Data Table: Properties of Pentasiloxane-Modified Polymers

| Property | Standard Silicone | Pentasiloxane-Modified Silicone |

|---|---|---|

| Tensile Strength (MPa) | 5.0 | 8.5 |

| Elongation (%) | 300 | 400 |

| Thermal Stability (°C) | 200 | 250 |

Environmental Applications

The compound is also investigated for environmental applications, including its role in remediation technologies. Its ability to form stable emulsions aids in the removal of hydrophobic pollutants from water.

Case Study: Remediation of Hydrocarbon Pollutants

A field study assessed the effectiveness of pentasiloxane in treating oil-contaminated sites. Results indicated a significant reduction in hydrocarbon levels, demonstrating its potential as an environmentally friendly remediation agent .

Cosmetic Industry

In cosmetics, pentasiloxane serves as a conditioning agent and emollient due to its smooth texture and ability to provide a protective barrier on the skin.

Data Table: Efficacy of Pentasiloxane in Cosmetic Formulations

| Product Type | User Satisfaction (%) | Moisture Retention (%) |

|---|---|---|

| Moisturizers | 85 | 70 |

| Hair Conditioners | 90 | 75 |

Comparison with Similar Compounds

Research Findings and Contradictions

- Cancer Biomarker Potential: Elevated levels of dodecamethylpentasiloxane in urine correlate with lung cancer (sensitivity 91%) , but its role as a diagnostic marker requires validation against confounding factors like environmental exposure.

Preparation Methods

Reaction Mechanism and Reactants

Hydrosilylation involves the addition of silicon-hydrogen (Si–H) bonds across unsaturated carbon-carbon bonds. For pentasiloxane, dodecaethoxy-, this method typically employs a hydrogen-terminated polysiloxane precursor (e.g., hydrogen dimethicone) and an allyl ethoxylate (e.g., allyl alcohol ethoxylate). The reaction proceeds as follows:

- Precursor Activation : A platinum-based catalyst facilitates the cleavage of Si–H bonds in hydrogen dimethicone.

- Allyl Ethoxylate Addition : The activated silicon centers react with allyl ethoxylate, substituting hydrogen atoms with ethoxy groups.

- Chain Termination : Excess allyl ethoxylate or endblockers (e.g., hexamethyldisiloxane) quench residual Si–H bonds, finalizing the polymer chain.

A critical stoichiometric ratio of 1:12 between silicon hydride (Si–H) and allyl ethoxylate ensures complete ethoxylation. Deviations result in incomplete substitution or cross-linking.

Catalytic Systems and Conditions

- Catalysts : Chloroplatinic acid (Speier’s catalyst) or Karstedt’s catalyst (platinum-divinyltetramethyldisiloxane) are standard, with loadings of 5–10 ppm.

- Temperature : Reactions occur at 80–120°C under inert atmospheres (N2 or Ar) to prevent oxidation.

- Solvents : Toluene or xylene enhances reactant miscibility, though solvent-free systems are feasible for industrial-scale production.

Table 1: Hydrosilylation Parameters for Pentasiloxane, Dodecaethoxy-

| Parameter | Value/Range | Source |

|---|---|---|

| Si–H : Allyl Ethoxylate | 1 : 12 | |

| Catalyst Loading | 5–10 ppm Pt | |

| Reaction Temperature | 80–120°C | |

| Yield | 85–92% |

Ring-Opening Polymerization (ROP)

Cyclosiloxane Monomers and Endblockers

ROP utilizes cyclosiloxanes (e.g., octamethylcyclotetrasiloxane, D4) as monomers, polymerized in the presence of endblockers to control chain length. For pentasiloxane, dodecaethoxy-, a combination of D4 and ethoxylated endblockers (e.g., dodecaethoxypentasiloxane) is employed. The process involves:

- Monomer Activation : A bicyclic guanidine catalyst (e.g., triazabicyclodecene) initiates ring-opening by nucleophilic attack on the cyclosiloxane.

- Chain Propagation : Ethoxylated endblockers regulate polymer growth, ensuring five silicon-oxygen units per chain.

- Catalyst Deactivation : Post-polymerization, catalysts are neutralized via CO2 bubbling or aqueous washing.

Table 2: ROP Conditions for Pentasiloxane, Dodecaethoxy-

Advantages Over Hydrosilylation

- Reduced Byproducts : ROP minimizes unreacted allyl ethoxylate residues (<1% vs. 30% in hydrosilylation).

- Molecular Weight Control : Endblockers enable precise chain-length tuning, critical for achieving the pentasiloxane backbone.

Catalyst Innovations and Efficiency

Homogeneous vs. Heterogeneous Catalysts

Traditional solid catalysts (e.g., acidic clays) require post-reaction filtration, incurring product loss. Modern homogeneous catalysts like TBD remain solubilized, enabling:

Catalyst Recovery and Reusability

- TBD Recycling : Post-neutralization, TBD can be regenerated via base treatment, though successive cycles show 10–15% activity decline.

- Economic Impact : Homogeneous catalysts reduce waste disposal expenses by 40% compared to heterogeneous systems.

Purification and Characterization

Isolation of Pentasiloxane, Dodecaethoxy-

Analytical Confirmation

- NMR Spectroscopy : 29Si NMR confirms ethoxy substitution (δ = −20 to −22 ppm for Si–O–C2H5).

- GPC Analysis : Molecular weight averages (Mn ≈ 745 g/mol) align with PubChem data.

- Volatile Content : Gas chromatography quantifies residual cyclosiloxanes (<0.5% post-purification).

Industrial-Scale Synthesis Considerations

Q & A

Basic: What spectroscopic and computational methods are recommended for confirming the molecular structure of pentasiloxane, dodecaethoxy-?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to identify ethoxy (-OCHCH) and siloxane backbone (Si-O-Si) signals. Compare with spectral libraries for analogous siloxanes (e.g., dodecamethylpentasiloxane ).

- Fourier-Transform Infrared Spectroscopy (FTIR): Analyze peaks at 1050–1100 cm (Si-O-Si stretching) and 2850–2970 cm (C-H stretching in ethoxy groups).

- Mass Spectrometry (MS): High-resolution MS (HRMS) can confirm molecular weight (expected for CHOSi) and fragmentation patterns.

- Computational Validation: Compare experimental data with Density Functional Theory (DFT)-predicted spectra using software like Gaussian or ORCA.

Table 1: Key Spectroscopic Benchmarks for Siloxanes

| Technique | Expected Peaks/Patterns | Reference Compound |

|---|---|---|

| -NMR | δ −10 to −20 ppm (Si-O-Si) | Dodecamethylpentasiloxane |

| FTIR | 1050–1100 cm (Si-O-Si) | Polydimethylsiloxane |

Advanced: How can molecular dynamics (MD) simulations and experimental data resolve contradictions in reported solvation behaviors of pentasiloxane, dodecaethoxy-?

Methodological Answer:

- Hypothesis-Driven Modeling: Use MD simulations (e.g., GROMACS) to predict solvation free energy in polar (water) vs. nonpolar (hexane) solvents. Parameterize force fields using existing ethoxysiloxane data.

- Experimental Cross-Validation:

- Measure partition coefficients (log P) via shake-flask or HPLC methods.

- Compare with MD predictions to identify outliers.

- Data Reconciliation: Apply sensitivity analysis to isolate discrepancies (e.g., solvent purity, temperature gradients). Reference frameworks like FINER criteria to ensure feasibility and novelty .

Example Workflow:

Simulate solvent interactions using OPLS-AA force fields.

Validate with experimental octanol-water partitioning.

Adjust simulation parameters if deviations exceed 10%.

Basic: What systematic review strategies are effective for synthesizing literature on ethoxylated siloxanes’ environmental persistence?

Methodological Answer:

- Boolean Search Strings: Combine terms like

(pentasiloxane AND dodecaethoxy) AND (degradation OR half-life)in databases (SciFinder, Web of Science). Include variants (e.g., "ethoxysiloxane") . - Inclusion/Exclusion Criteria:

- Include: Peer-reviewed studies with empirical data on hydrolysis, photolysis, or biodegradation.

- Exclude: Patents, industrial reports, or non-quantitative analyses.

- Meta-Analysis Tools: Use PRISMA guidelines to map evidence gaps and synthesize half-life data across studies .

Advanced: How do interfacial interaction mechanisms between pentasiloxane, dodecaethoxy- and polymeric matrices vary under thermal stress?

Methodological Answer:

- Theoretical Framework: Apply Hansen Solubility Parameters (HSP) to predict compatibility with polymers (e.g., PDMS, polyethylene).

- Experimental Design:

- Thermogravimetric Analysis (TGA): Measure decomposition kinetics at 25–300°C.

- Dynamic Mechanical Analysis (DMA): Track viscoelastic changes in composites.

- Contradiction Analysis: If experimental data conflict with HSP predictions, investigate interfacial defects via SEM/EDS or positron annihilation lifetime spectroscopy (PALS).

Table 2: Key Parameters for Interfacial Studies

| Parameter | Measurement Technique | Relevance to Mechanism |

|---|---|---|

| Thermal stability | TGA | Decomposition onset temperature |

| Adhesion strength | Peel test | Polymer-siloxane interaction |

Basic: What synthetic routes are documented for ethoxylated pentasiloxanes, and how are reaction conditions optimized?

Methodological Answer:

- Stepwise Ethoxylation: React pentasiloxane with ethylene oxide under basic catalysis (e.g., KOH). Monitor degree of substitution via -NMR .

- Optimization Variables:

- Temperature: 80–120°C to balance reaction rate vs. side reactions.

- Catalyst Loading: 1–5 mol% to avoid over-ethoxylation.

- Retrosynthesis Planning: Use AI tools (e.g., ChemAxon) to propose alternative pathways and validate feasibility .

Advanced: What theoretical frameworks guide the analysis of pentasiloxane, dodecaethoxy-’s role in surfactant self-assembly?

Methodological Answer:

- Critical Packing Parameter (CPP): Calculate CPP = , where = surfactant tail volume, = headgroup area, = tail length. Ethoxy groups increase , favoring micelles over vesicles.

- Experimental Validation:

- Small-Angle X-ray Scattering (SAXS) to determine aggregate morphology.

- Surface tension measurements to derive critical micelle concentration (CMC).

- Contradiction Management: If observed behavior deviates from CPP predictions, assess solvent polarity or co-surfactant effects using factorial design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.